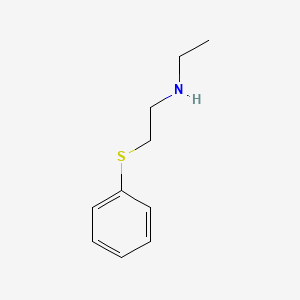

N-Ethyl-2-(phenylthio)ethanamine

描述

N-Ethyl-2-(phenylthio)ethanamine is a secondary amine characterized by an ethyl group attached to the nitrogen atom and a phenylthio (-SPh) substituent at the β-position of the ethanamine backbone. For example, 2-(phenylthio)ethanamine (CAS 2014-75-7) shares the phenylthio-ethylamine core and has a molecular weight of 153.25 g/mol (C₈H₁₁NS), with moderate lipophilicity and hydrogen-bonding capacity . The addition of an ethyl group to the nitrogen in this compound likely increases its lipophilicity compared to unsubstituted analogs, influencing solubility and bioavailability.

属性

IUPAC Name |

N-ethyl-2-phenylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQYJYJDFQESIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607797 | |

| Record name | N-Ethyl-2-(phenylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-43-3 | |

| Record name | N-Ethyl-2-(phenylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

N-Ethyl-2-(phenylthio)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethyl ethyl sulfide with aniline under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-chloroethyl ethyl sulfide and aniline.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The starting materials are mixed and heated under reflux for several hours. The product is then isolated through extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

化学反应分析

Types of Reactions

N-Ethyl-2-(phenylthio)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted ethanamines.

科学研究应用

N-Ethyl-2-(phenylthio)ethanamine has several applications in scientific research:

Chemistry: It is used as a ligand in palladium-catalyzed reactions, particularly in the olefination and lactonization of C(sp3)-H bonds of free carboxylic acids.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-Ethyl-2-(phenylthio)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the ethanamine moiety can act as a nucleophile in biochemical reactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

相似化合物的比较

Oxygen vs. Sulfur Substituents

- This compound is used in pharmacological studies due to its structural similarity to serotonin-norepinephrine reuptake inhibitors (SNRIs) .

- N,N-Dimethyl-2-(methylthio)ethanamine (C₅H₁₃NS, MW 119.23 g/mol): The methylthio (-SMe) group provides weaker aromatic interactions compared to phenylthio, impacting binding affinity in receptor-targeted applications .

Halogenated Derivatives

- N-Ethyl-2-(4-fluorophenoxy)ethanamine (C₁₀H₁₄FNO, MW 195.23 g/mol): The electron-withdrawing fluorine atom on the phenoxy ring enhances stability and may influence metabolic resistance compared to non-halogenated analogs .

Pharmacologically Active Derivatives

- NOC-12 (N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine): A nitric oxide (NO) donor with a half-life >5 hours at pH 7.3. It induces ERES foci reorganization in cells, mirroring effects seen during biofilm formation . This highlights the role of ethylamine derivatives in modulating cellular processes.

- 5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines : Synthesized via modified Pictet-Spengler reactions using 2-(phenylthio)ethanamine, demonstrating the utility of phenylthio-ethylamine scaffolds in constructing heterocyclic drug candidates .

Physicochemical Properties

*Calculated based on structural analogs.

生物活性

N-Ethyl-2-(phenylthio)ethanamine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further connected to a sulfur atom bonded to a phenyl ring. Its chemical formula is . The thioether and amine functionalities suggest diverse chemical properties and potential interactions with biological targets, including enzymes and receptors.

The mechanism of action for this compound involves its interaction with various molecular targets. The phenylthio group can engage in binding interactions that may modulate the activity of target proteins, while the ethanamine moiety acts as a nucleophile in biochemical reactions. These interactions can influence cellular pathways and contribute to the compound's biological effects.

1. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thioether amines has revealed that variations in substituents can significantly affect biological activity. For instance, modifications in the phenyl group or the alkyl chain can lead to enhanced potency against specific targets:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Methyl-2-(phenylthio)ethanamine | Contains a methyl group instead of ethyl | Different pharmacokinetics |

| N-Ethyl-3-(phenylthio)propanamine | Longer carbon chain | Varying biological activities |

| 2-Aminoethyl phenyl sulfide | Simple amino thioether structure | Lacks ethyl substitution on nitrogen |

This table illustrates how structural modifications can lead to distinct biological profiles, emphasizing the importance of SAR studies in drug development.

2. QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of similar compounds. These models utilize physicochemical descriptors to correlate chemical structure with biological activity, aiding in the identification of promising candidates for further study . For example, studies have identified key structural features that enhance binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。